molecular formula C15H6F24O3 B3031921 Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) carbonate CAS No. 866-05-7

Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) carbonate

Cat. No. B3031921
CAS RN: 866-05-7
M. Wt: 690.17 g/mol
InChI Key: WARPYWJERKTEMX-UHFFFAOYSA-N
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Description

“Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) carbonate” likely refers to a carbonate compound that contains two 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl groups . Carbonates are characterized by a carbon atom bonded to three oxygen atoms, one of which is a double bond. The 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl group is a type of perfluorinated group, which means all the hydrogen atoms have been replaced by fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the carbonate group and two 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl groups. The high electronegativity of fluorine atoms in the perfluorinated groups could significantly affect the overall polarity and intermolecular interactions of the molecule .


Chemical Reactions Analysis

As a carbonate, this compound might undergo reactions typical for carbonates, such as reaction with acids to produce a corresponding salt, water, and carbon dioxide. The perfluorinated groups could make the compound resistant to reactions with many common reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of perfluorinated groups could make the compound hydrophobic and chemically stable. The exact properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally .

Scientific Research Applications

Polymer Synthesis

Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) dipropargylmalonate (DFHDPM) has been used in the polymerization process. It was polymerized with MoCl5- and WCl6-based catalysts to create new polymers. These polymers were amorphous violet solids, soluble in common organic solvents, and had notable film-forming properties. The poly(DFHDPM) showed high oxygen permeability (Koo et al., 1993).

Polyhydroxyurethane Synthesis

A study described the synthesis of polyhydroxyurethanes using a bis(seven-membered cyclic carbonate). The process involved polyaddition with diamines to yield polyhydroxyurethanes with significant molecular weights, showcasing the potential of bis(cyclic carbonate) compounds in this area (Tomita et al., 2001).

Corrosion Inhibition

A bis compound, though not directly bis(cyclic carbonate), showed excellent properties as a corrosion inhibitor for carbon steel, emphasizing the potential of bis compounds in corrosion protection (Chikh et al., 2005).

Non-Isocyanate Polyurethane Synthesis

Bis(cyclic carbonate)s have been synthesized and used for the preparation of non-isocyanate polyurethanes (NIPUs). These materials present a less toxic alternative to traditional polyurethanes, broadening the scope of applications in materials science (Sheng et al., 2015).

Lignin/Glycerol-Based Polymers

The synthesis of lignin/glycerol-based bis(cyclic carbonate) for polyurethane production demonstrates the feasibility of using renewable resources in polymer chemistry. This approach could lead to more sustainable material production practices (Chen et al., 2015).

Biobased NIPUs from Furandicarboxylic Acid

A novel biobased bis(cyclic carbonate) derived from 2,5-furandicarboxylic acid was synthesized. This study highlighted the potential of using cellulosic biomass derivatives for creating environmentally friendly NIPUs with good thermal stability (Zhang et al., 2017).

Mechanism of Action

Without specific context (such as biological, chemical, or physical processes), it’s challenging to define a “mechanism of action” for a chemical compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and environmental impact. As with any chemical, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6F24O3/c16-3(17)8(24,25)12(32,33)14(36,37)10(28,29)6(20,21)1-41-5(40)42-2-7(22,23)11(30,31)15(38,39)13(34,35)9(26,27)4(18)19/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARPYWJERKTEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6F24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293010
Record name bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

690.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) carbonate

CAS RN

866-05-7
Record name NSC86761
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86761
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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